3-Amino-5-(3-iodo-2-methylphenyl)pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32876695 is a chemical compound with unique properties and applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of MFCD32876695 involves specific synthetic routes and reaction conditions. The synthesis typically includes the formation of a triazolo ring compound methanesulfonate crystal form. The preparation method is designed to be simple and suitable for industrial large-scale production .
Industrial Production Methods: The industrial production of MFCD32876695 focuses on optimizing the solubility and stability of the compound. This ensures that the compound can be efficiently prepared and stored for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions: MFCD32876695 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving MFCD32876695 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of MFCD32876695 depend on the specific reagents and conditions used. These products are often utilized in further scientific research and industrial applications.
Wirkmechanismus
The mechanism of action of MFCD32876695 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, making MFCD32876695 a valuable tool in scientific research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to MFCD32876695 include other triazolo ring compounds and methanesulfonate derivatives. These compounds share structural similarities but may differ in their specific properties and applications .
Uniqueness: MFCD32876695 stands out due to its unique combination of stability, solubility, and reactivity. These characteristics make it particularly suitable for various scientific and industrial applications, distinguishing it from other similar compounds.
Conclusion
MFCD32876695 is a versatile compound with significant potential in multiple scientific fields. Its unique properties and wide range of applications make it a valuable asset in research and industry. As scientific understanding of this compound continues to grow, its uses and importance are likely to expand further.
Eigenschaften
Molekularformel |
C10H10IN3 |
---|---|
Molekulargewicht |
299.11 g/mol |
IUPAC-Name |
5-(3-iodo-2-methylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10IN3/c1-6-7(3-2-4-8(6)11)9-5-10(12)14-13-9/h2-5H,1H3,(H3,12,13,14) |
InChI-Schlüssel |
HJJMVUZHYFWAIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1I)C2=CC(=NN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.